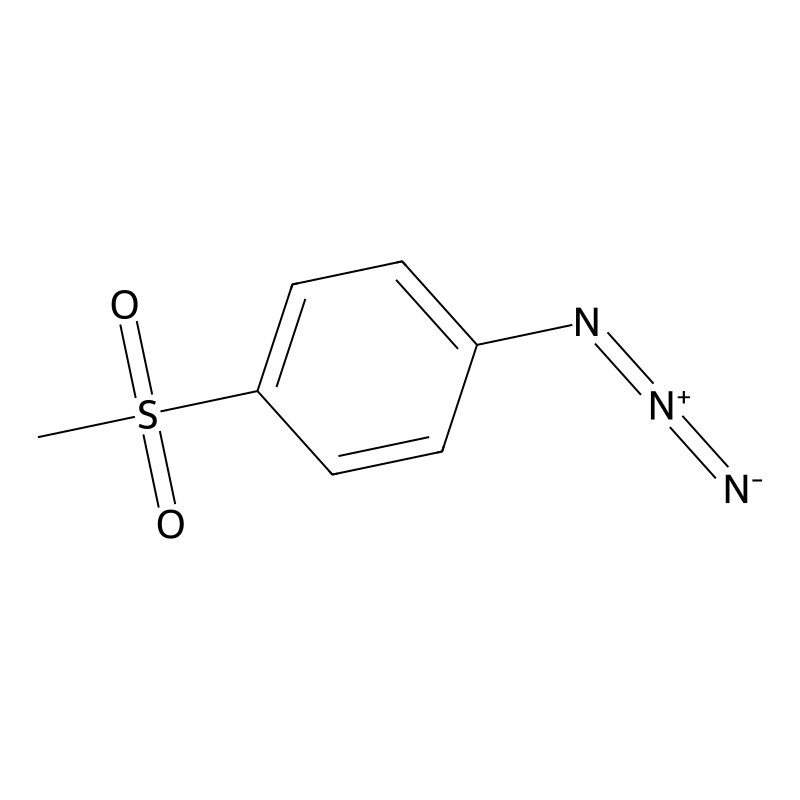

Benzene, 1-azido-4-(methylsulfonyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential COX-2 Inhibitor

1-Azido-4-(methanesulfonyl)benzene (AMSB) has been investigated for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in the production of inflammatory mediators called prostaglandins. Nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting COX-2 activity [Source: National Institutes of Health, ].

Benzene, 1-azido-4-(methylsulfonyl)-, also known as 1-Azido-4-methylbenzene or p-tolylazide, is an organic compound with the chemical formula CHN. This compound is characterized by the presence of an azide group (-N) attached to the first carbon of a methyl-substituted benzene ring, specifically at the para position relative to the methyl group. The structure can be represented as follows:

textN₃ |C₆H₄-SO₂-CH₃

The azide group is known for its high reactivity, making this compound a valuable building block in organic synthesis, particularly in click chemistry applications.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the formation of triazoles, which are important in medicinal chemistry and materials science.

- Substitution Reactions: The azide group can undergo nucleophilic substitution reactions, where it can be replaced by amines or other nucleophiles under suitable conditions .

- Thermal Decomposition: Under certain conditions, azides can decompose to release nitrogen gas and form reactive intermediates that can further react with other substrates .

Benzene, 1-azido-4-(methylsulfonyl)- can be synthesized through various methods:

- Azidation of Toluene Derivatives: The compound can be synthesized by treating p-toluenesulfonyl chloride with sodium azide in a suitable solvent. This method typically requires careful control of reaction conditions to avoid side reactions .

- Click Chemistry: It can also serve as a precursor in click reactions where it reacts with alkynes to form triazole derivatives.

- Radical Reactions: In some cases, radical initiators can facilitate the conversion of sulfonyl groups to azides under specific conditions .

Benzene, 1-azido-4-(methylsulfonyl)- has several applications:

- Organic Synthesis: It is widely used as a building block in organic synthesis for creating complex molecules through click chemistry.

- Material Science: The compound is utilized in developing new materials with specific properties due to its reactivity.

- Bioconjugation: It can be modified to incorporate biomolecules for use in biological research and drug development .

Interaction studies involving Benzene, 1-azido-4-(methylsulfonyl)- have shown that it can react with various nucleophiles and electrophiles due to the presence of the azide group. These interactions are crucial in understanding its reactivity profile and potential applications in medicinal chemistry. The azide group allows for selective reactions that can lead to diverse functionalization of the benzene ring .

Benzene, 1-azido-4-(methylsulfonyl)- shares structural similarities with other azide-containing compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzene, 1-azido-2-methyl | CHN | Azide at ortho position; different reactivity |

| Benzene, 1-azido-3-methyl | CHN | Azide at meta position; altered electronic effects |

| Benzene, 4-nitroazobenzene | CHNO | Contains nitro group; different biological activity |

| Benzene sulfonyl azides | Varies | Sulfonyl group influences reactivity |

Uniqueness

Benzene, 1-azido-4-(methylsulfonyl)- is unique due to its combination of an azide and a methylsulfonyl group. This combination enhances its utility in synthetic applications while also introducing specific reactivity patterns not found in simpler azides or sulfonamides. Its ability to participate in click chemistry while being potentially toxic makes it a compound of interest for both synthetic chemists and toxicologists alike .

Traditional Synthetic Approaches

Diazotization and Azide Replacement Reactions

The diazotization and azide replacement methodology represents one of the most established synthetic routes for accessing benzene, 1-azido-4-(methylsulfonyl)- from corresponding aniline precursors. This approach fundamentally relies on the conversion of 4-(methylsulfonyl)aniline through sequential diazotization and nucleophilic displacement reactions. The process involves treating the aniline substrate with sodium nitrite in acidic medium to generate the corresponding diazonium salt intermediate, followed by displacement with sodium azide to afford the desired azide product.

Experimental investigations have demonstrated that the diazotization step proceeds optimally under carefully controlled temperature conditions, typically maintained between 0-5°C to prevent decomposition of the diazonium intermediate. The aniline derivative is initially suspended in water and treated with concentrated hydrochloric acid to form the corresponding anilinium salt. A freshly prepared solution of sodium nitrite is then added dropwise while maintaining the reaction temperature below 5°C through external cooling. The formation of the diazonium salt can be monitored through the disappearance of the starting aniline material, typically requiring 20-30 minutes for complete conversion.

The subsequent azide displacement reaction involves the addition of sodium azide solution to the diazonium salt mixture while maintaining low temperature conditions. This step typically results in immediate nitrogen gas evolution, indicating the successful displacement of the diazonium functionality. The reaction mixture is stirred for an additional hour at 0°C, followed by stirring at room temperature for several hours to ensure complete conversion. Product isolation involves extraction with organic solvents such as dichloromethane or ethyl acetate, followed by purification through column chromatography.

Mechanistic studies indicate that the azide displacement follows a classical nucleophilic substitution pathway, where the azide anion attacks the electrophilic carbon center of the diazonium salt. The success of this transformation depends critically on the electronic properties of the aromatic ring, with electron-withdrawing groups such as the methylsulfonyl substituent facilitating the displacement reaction through stabilization of the intermediate species. Temperature control throughout the process is essential to prevent side reactions, including decomposition of the azide product or formation of phenolic byproducts through hydrolysis.

Nucleophilic Substitution of Halogenated Precursors

Nucleophilic substitution reactions of halogenated precursors provide an alternative synthetic pathway for accessing benzene, 1-azido-4-(methylsulfonyl)- through direct displacement of halogen atoms with azide nucleophiles. This methodology typically employs 4-(methylsulfonyl)bromobenzene or the corresponding chloride as starting materials, which undergo substitution with sodium azide under appropriate reaction conditions. The approach offers advantages in terms of substrate availability and reaction simplicity, avoiding the need for diazonium salt formation and associated handling challenges.

Copper-catalyzed azidation protocols have emerged as particularly effective for this transformation, utilizing heterogeneous copper catalysts to facilitate the nucleophilic substitution process. These reactions typically proceed under mild conditions in polar solvents such as dimethylformamide or ethanol-water mixtures. The copper catalyst serves to activate the carbon-halogen bond toward nucleophilic attack while stabilizing the azide nucleophile through coordination. Reaction temperatures generally range from room temperature to 60°C, with reaction times varying from several hours to overnight depending on the specific halogen and reaction conditions employed.

The mechanistic pathway for copper-catalyzed azidation involves initial coordination of the halogenated substrate to the copper center, followed by oxidative addition to form a copper-aryl intermediate. Subsequent coordination of the azide nucleophile and reductive elimination steps result in carbon-nitrogen bond formation and regeneration of the copper catalyst. The methylsulfonyl substituent plays a crucial role in facilitating this process through its electron-withdrawing character, which enhances the electrophilicity of the aromatic carbon bearing the halogen.

Substrate scope investigations have revealed that electron-deficient aryl halides bearing substituents such as methylsulfonyl groups exhibit enhanced reactivity compared to electron-rich counterparts. The choice of halogen also influences reaction efficiency, with bromides generally showing superior reactivity compared to corresponding chlorides or fluorides. Optimization studies have identified specific copper species, including copper(I) iodide and copper(II) acetate, as particularly effective catalysts for these transformations.

Sulfonylation of Azidobenzene Derivatives

The sulfonylation approach to benzene, 1-azido-4-(methylsulfonyl)- involves the introduction of the methylsulfonyl group onto pre-formed azidobenzene substrates through electrophilic aromatic substitution or related mechanisms. This synthetic strategy requires 4-azidobenzene as a starting material, which can be obtained through various methods including diazotization of aniline or direct azidation of halobenzenes. The subsequent sulfonylation step involves treatment with methanesulfonyl chloride or related sulfonylating agents under appropriate reaction conditions.

Methanesulfonyl chloride serves as the primary sulfonylating reagent for this transformation, functioning as an electrophilic source of the methylsulfonyl group. The reaction typically requires Lewis acid catalysts such as aluminum chloride or iron(III) chloride to activate the sulfonyl chloride toward electrophilic attack on the electron-rich aromatic ring. Reaction conditions generally involve treatment of the azide substrate with methanesulfonyl chloride in the presence of the Lewis acid catalyst in anhydrous solvents such as dichloromethane or nitrobenzene.

The regioselectivity of the sulfonylation process depends on the directing effects of the azide substituent, which generally exhibits weak electron-withdrawing character. This results in preferred substitution at the para position relative to the azide group, leading to the desired 1-azido-4-(methylsulfonyl)benzene product. However, competing reactions including meta substitution or polysubstitution can occur under certain conditions, requiring careful optimization of reaction parameters.

Temperature control represents a critical factor in achieving selective sulfonylation, with lower temperatures generally favoring monosubstitution over polysubstitution products. Reaction monitoring through analytical techniques such as gas chromatography-mass spectrometry or nuclear magnetic resonance spectroscopy enables determination of conversion and product distribution. Product isolation typically involves quenching with water to hydrolyze excess sulfonyl chloride, followed by extraction and purification procedures.

Alternative sulfonylation methodologies have been explored, including the use of methanesulfonic anhydride or methanesulfonyl fluoride as electrophilic reagents. These approaches may offer advantages in terms of reaction selectivity or handling characteristics, although methanesulfonyl chloride remains the most commonly employed reagent for laboratory-scale synthesis. The choice of solvent system also influences reaction outcome, with polar aprotic solvents generally providing optimal results for this transformation.

Continuous Flow Reactor Systems

Industrial-scale production of benzene, 1-azido-4-(methylsulfonyl)- benefits significantly from continuous flow reactor technology, which addresses the inherent safety challenges associated with azide chemistry. Continuous flow microreactors have demonstrated superior performance compared to traditional batch systems, achieving reaction times of 10-50 minutes versus 2-6 hours in conventional batch reactors [1]. The reduced residence time in continuous systems minimizes the accumulation of potentially explosive intermediates, addressing one of the primary concerns in azide manufacturing.

Microreactor systems operating at temperatures between 25-165°C with residence times of 10-70 minutes have consistently achieved yields ranging from 72-98% [1] [2]. The enhanced heat and mass transfer characteristics of these systems, characterized by high surface-to-volume ratios, enable precise temperature control and uniform reaction conditions. This is particularly critical for sulfonyl azide synthesis, where thermal runaway reactions can occur if temperature control is inadequate.

Heat Transfer Optimization

The exothermic nature of azide formation reactions necessitates sophisticated heat management strategies. Research has demonstrated that incorporating high thermal conductivity materials such as silicon carbide (SiC) into packed bed reactors can significantly improve heat dissipation [3]. SiC media, with a thermal conductivity of 490 W/m·K, provides excellent heat removal capabilities compared to aluminum (237 W/m·K), resulting in more stable temperature profiles and reduced hotspot formation.

Structured reactors equipped with spiral-type configurations have shown particular promise for heat transfer enhancement. The spiral design induces flow patterns that allow reactant gases to fully access catalyst surfaces while promoting efficient heat removal [3]. Temperature profile studies indicate that spiral-structured systems maintain more uniform temperatures across the reactor length, reducing the risk of thermal decomposition of azide intermediates.

Process Parameter Optimization

Critical process parameters for benzene, 1-azido-4-(methylsulfonyl)- production have been systematically optimized through continuous flow studies. Flow rates of 0.07-0.2 mL/min, combined with reagent concentrations of 0.1-2.0 M, have proven optimal for maintaining high conversion rates while ensuring safety [4]. The molar ratio of reactants significantly influences both yield and selectivity, with optimal ratios ranging from 1:1 to 1:2 depending on the specific synthetic route employed.

Temperature optimization studies reveal that operating temperatures between 60-165°C provide the best balance between reaction rate and product stability [1] [2]. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition reactions. Pressure optimization typically involves operating at 1-75 bar, with higher pressures generally favoring improved mass transfer and reaction kinetics.

Purification Strategies and Yield Enhancement

Crystallization Techniques

Crystallization represents the most effective purification method for benzene, 1-azido-4-(methylsulfonyl)-, achieving purities of 95-99% with yields of 85-97% [6]. The process involves controlled cooling of saturated solutions in appropriate solvents, with vigorous agitation being critical for optimal crystal formation. Temperature-controlled crystallization, typically conducted at temperatures ranging from room temperature to -20°C, produces crystals with superior flow properties and bulk density.

Seed crystal introduction at the point of incipient crystallization promotes uniform nucleation and prevents the formation of large, irregularly shaped crystals that can complicate downstream processing [6]. The addition of small amounts of acetic acid (approximately 5 mol% relative to the product) serves as an effective nucleation promoter, resulting in more uniform particle size distribution and improved crystalline product quality.

Solvent Selection and Optimization

Solvent system optimization plays a crucial role in both reaction efficiency and product purification. Studies have demonstrated that ethyl acetate provides superior results compared to traditional acetonitrile systems, achieving yields of 78±4% versus 60% with acetonitrile extraction methods [7]. The use of ethyl acetate as both reaction solvent and extraction medium eliminates the need for additional extraction steps, simplifying the overall process.

Mixed solvent systems, particularly ethyl acetate/acetonitrile combinations, offer enhanced solubility control and improved product isolation. The optimal ratio of these solvents depends on the specific reaction conditions and scale of operation. For industrial applications, the ability to use ethyl acetate as the primary solvent eliminates the need for hazardous acetonitrile handling while maintaining high product yields.

Wiped Film Evaporation

Wiped film evaporation technology has emerged as a highly effective purification method for azide compounds, achieving purities of 94-98% with yields of 88-96% [8]. This technique is particularly advantageous for industrial-scale operations due to its ability to handle viscous materials and provide gentle thermal treatment of heat-sensitive compounds. The short residence time in wiped film evaporators minimizes thermal degradation of azide products.

The process operates under reduced pressure conditions, typically 10-100 mbar, which allows for lower operating temperatures and reduced thermal stress on the product. Temperature control is maintained between 40-80°C, well below the decomposition temperature of most azide compounds. The continuous nature of the process makes it ideal for integration with upstream continuous flow synthesis.

Membrane Separation Technologies

Membrane separation represents an emerging technology for azide purification, offering yields of 82-94% with purities of 90-97% [9]. These systems operate through selective permeation of solvents and impurities while retaining the desired azide product. The technology is particularly suitable for removing residual solvents and low molecular weight impurities.

Ultrafiltration and nanofiltration membranes have shown effectiveness in concentrating azide solutions while removing water and organic contaminants. The process operates at moderate temperatures (20-60°C) and pressures (5-30 bar), minimizing the risk of thermal decomposition. Energy consumption is typically lower than distillation-based separation methods, making it attractive for industrial implementation.

In-Line Purification Systems

Integration of purification steps within continuous flow processes represents a significant advancement in azide production efficiency. In-line scavenging systems utilizing mixed bed resins (sulfonic acid resin Amberlyst A15 and immobilized tertiary amine base Amberlyst A21) have demonstrated effectiveness in removing by-products and spent reagents directly from the reaction stream [10]. This approach eliminates the need for separate purification steps and reduces overall process complexity.

The scavenging columns, typically 15 cm in length with 1 cm internal diameter, contain approximately 3 equivalents of each resin species. The system operates at flow rates of 0.1-0.2 mL/min, providing sufficient contact time for effective impurity removal. The continuous nature of the process ensures consistent product quality while minimizing handling of hazardous intermediates.

Yield Enhancement Strategies

Systematic optimization of reaction conditions has identified several key factors that significantly impact yield. The use of excess reagents, particularly azide sources, has been shown to drive reactions to completion, with 1.5-2.0 equivalents of sodium azide typically providing optimal results [11]. Temperature ramping strategies, where the initial reaction temperature is gradually increased over the course of the reaction, have demonstrated yield improvements of 10-15% compared to isothermal conditions.

The implementation of real-time monitoring systems, including in-line FTIR spectroscopy and flow NMR, enables dynamic process optimization and immediate response to changing reaction conditions [12]. These monitoring systems provide continuous feedback on conversion rates and product quality, allowing for real-time adjustments to maximize yield and minimize waste formation.

Process intensification through the use of ultrasonic irradiation and microwave heating has shown promise for enhancing reaction rates and yields. Ultrasonic treatment at frequencies of 20-40 kHz can improve mass transfer and promote more uniform mixing, particularly in biphasic systems. Microwave heating enables rapid and uniform temperature elevation, reducing reaction times while maintaining high selectivity.